(S)-2-methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride
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Overview
Description
(S)-2-methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of (S)-2-methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride involves several steps. One common method includes the hydrogenation of unsaturated intermediates, which usually requires multiple steps . Industrial production methods often focus on optimizing yield and selectivity while minimizing the number of steps and the use of hazardous reagents .
Chemical Reactions Analysis
(S)-2-methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for hydrogenation and anhydrous zinc chloride for the Piloty-Robinson reaction . Major products formed from these reactions include substituted piperidines and piperidinones .
Scientific Research Applications
This compound has numerous scientific research applications. Piperidine derivatives are utilized in different therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . Additionally, piperidine derivatives are used as building blocks and reagents in synthesizing organic compounds, including medicinal products .
Mechanism of Action
The mechanism of action of (S)-2-methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit their effects by interacting with various enzymes and receptors in the body, leading to therapeutic outcomes . The exact molecular targets and pathways can vary depending on the specific application of the compound .
Comparison with Similar Compounds
(S)-2-methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride can be compared with other piperidine derivatives such as 3,5-bis(ylidene)-4-piperidone and spiro[chromane-2,4’-piperidine]-4-one . These compounds share similar structural features but differ in their biological activities and therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties .
Properties
Molecular Formula |
C14H20ClNO |
---|---|
Molecular Weight |
253.77 g/mol |
IUPAC Name |
(2S)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13;/h3-7,11-12H,8-10H2,1-2H3;1H/t11-,12-;/m0./s1 |
InChI Key |
XRKFFTJNODGIKT-FXMYHANSSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)CCN1[C@@H](C)C2=CC=CC=C2.Cl |
Canonical SMILES |
CC1CC(=O)CCN1C(C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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